Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 4-fluoroaniline with bromine to form 4-bromo-4-fluoroaniline. This intermediate is then reacted with ethyl 2-bromo-4-oxobutanoate in the presence of a base to form the desired thiazole compound . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Chemical Reactions Analysis
Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.
Scientific Research Applications
Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial or antitumor effects . The presence of bromine and fluorine atoms enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate: This compound has similar biological activities but differs in the presence of a trifluoromethyl group instead of a fluorophenyl group.
Ethyl 4-(4-bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylate: This compound has a different substitution pattern on the thiazole ring, leading to variations in its biological activities.
Properties
Molecular Formula |
C12H9BrFNO2S |
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Molecular Weight |
330.17 g/mol |
IUPAC Name |
ethyl 2-bromo-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9BrFNO2S/c1-2-17-11(16)9-10(18-12(13)15-9)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
JHFYKNWXKMTRLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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